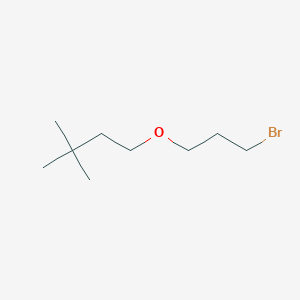
1-(3-Bromopropoxy)-3,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropoxy)-3,3-dimethylbutane is an organic compound characterized by its brominated propoxy group attached to a dimethylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropoxy)-3,3-dimethylbutane typically involves the reaction of 3,3-dimethylbutanol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropoxy)-3,3-dimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of alcohols and ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-(3-Bromopropoxy)-3,3-dimethylbutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropoxy)-3,3-dimethylbutane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This process involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
Comparison with Similar Compounds
1-(3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but contains a silyl ether group.
1-(3-Bromopropoxy)-4-chlorobenzene: Contains a chlorobenzene ring instead of a dimethylbutane backbone.
1-(3-Bromopropoxy)-3-methylbenzene: Contains a methylbenzene ring instead of a dimethylbutane backbone.
Uniqueness: 1-(3-Bromopropoxy)-3,3-dimethylbutane is unique due to its specific combination of a brominated propoxy group and a dimethylbutane backbone, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C9H19BrO |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
1-(3-bromopropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C9H19BrO/c1-9(2,3)5-8-11-7-4-6-10/h4-8H2,1-3H3 |
InChI Key |
BMEKVLAAMRJSDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



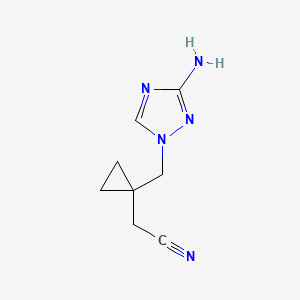
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
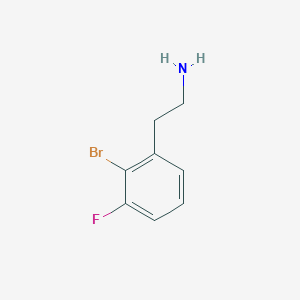
![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
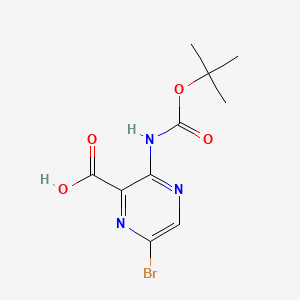

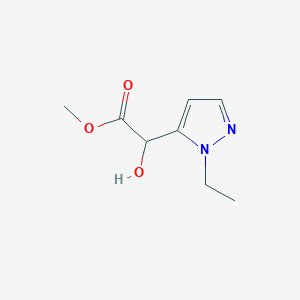
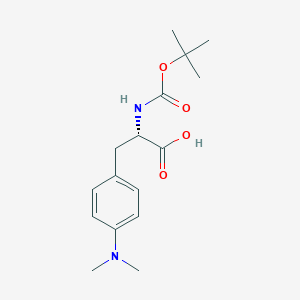
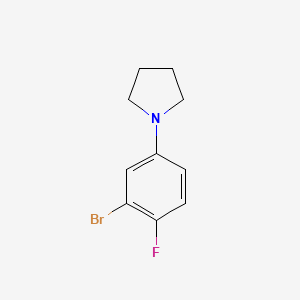
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)

![(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine](/img/structure/B13545040.png)
